![molecular formula C19H14Cl2O2 B10844680 5-Benzyl-2-(2,4-dichlorophenoxy)phenol](/img/no-structure.png)
5-Benzyl-2-(2,4-dichlorophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-2-(2,4-dichlorophenoxy)phenol is a chemical compound known for its antibacterial and antifungal properties. It is commonly used in various consumer products, including personal care items like toothpaste, deodorants, and soaps . This compound is also known for its role in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-benzyl-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-benzyl-2-(2,4-dichlorophenoxy)phenol is widely used in scientific research due to its antibacterial and antifungal properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: To study its effects on microbial growth and resistance mechanisms.
Medicine: As an active ingredient in antiseptics and disinfectants.
Industry: In the formulation of personal care products and household cleaners.
Wirkmechanismus
The antibacterial and antifungal effects of 5-benzyl-2-(2,4-dichlorophenoxy)phenol are primarily due to its ability to inhibit the synthesis of fatty acids in microorganisms. It targets the enoyl-acyl carrier protein reductase enzyme, which is essential for fatty acid synthesis. This inhibition disrupts the cell membrane integrity, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triclosan: 5-chloro-2-(2,4-dichlorophenoxy)phenol, known for its similar antibacterial properties.
Tetraclosan: A derivative with additional chlorine atoms, enhancing its antimicrobial activity.
Uniqueness
5-benzyl-2-(2,4-dichlorophenoxy)phenol is unique due to its specific structure, which allows it to be more effective in certain applications compared to its analogs. Its benzyl group provides additional hydrophobic interactions, enhancing its binding affinity to microbial targets .
Eigenschaften
Molekularformel |
C19H14Cl2O2 |
---|---|
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
5-benzyl-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C19H14Cl2O2/c20-15-7-9-18(16(21)12-15)23-19-8-6-14(11-17(19)22)10-13-4-2-1-3-5-13/h1-9,11-12,22H,10H2 |
InChI-Schlüssel |
LUMKUDPYQGEIPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.